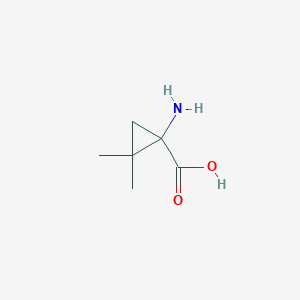

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-amino-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDYUNNRMLWYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403880 | |

| Record name | 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123445-53-4 | |

| Record name | 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pig Liver Esterase (PLE)-Mediated Hydrolysis

The enzymatic desymmetrization of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate (1 ) using pig liver esterase (PLE) is a cornerstone method for producing enantiomerically enriched intermediates. PLE selectively hydrolyzes one ester group, yielding (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)cyclopropane-1-carboxylic acid (2 ) with >90% ee. This step leverages the enzyme’s chiral recognition to avoid racemization, a critical advantage for stereocontrol.

Reaction Conditions :

Final Alkaline Hydrolysis

Hydrolysis of 3 with aqueous sodium hydroxide (2M, 60°C, 6 hours) removes protecting groups, yielding (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid (4 ) in 75% yield and >84% ee.

Optimization Insight :

-

Prolonged hydrolysis (>8 hours) reduces ee due to partial racemization.

-

Neutralization with propylene oxide minimizes side reactions.

Strecker Reaction Approach

Chiral Auxiliary-Mediated Synthesis

The Strecker reaction employs 2,2-dimethylcyclopropanone (5 ) and a chiral amine (e.g., (S)-α-methylbenzylamine) to form an imine, which reacts with cyanide to yield α-aminonitrile 6 . Acidic hydrolysis then produces ADCP.

Reaction Scheme :

-

Imine Formation : Cyclopropanone + (S)-α-MBA → Imine 5a (diastereomeric ratio: 7:1).

-

Cyanide Addition : TMSCN/ZnCl₂ → α-Aminonitrile 6 (yield: 61%).

Limitations :

-

Moderate enantioselectivity compared to enzymatic methods.

-

Requires resolution of diastereomers via chromatography.

Asymmetric Catalysis Variants

Recent advances use chiral thiourea catalysts to directly synthesize α-aminonitriles from ketones, bypassing auxiliary-based steps. For example, Jacobsen’s catalyst achieves 80% ee in model systems, though ADCP-specific applications remain underexplored.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | ee% | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Enzymatic/Curtius | PLE hydrolysis → Curtius → Hydrolysis | 75% | >84 | High stereocontrol; Minimal purification | Costly enzymes; Multi-step sequence |

| Strecker Reaction | Imine → Cyanide → Hydrolysis | 65% | 72 | Scalable; No specialized reagents | Lower ee; Diastereomer separation |

Mechanistic Considerations :

Chemical Reactions Analysis

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of 1-Amino-2,2-dimethylcyclopropane-1-carboxylic Acid

ADCA can be synthesized through several methods, each with its advantages and limitations. The most notable synthesis methods include:

- Enzymatic Asymmetrization : A method reported by Chincilla et al. involves the enzymatic hydrolysis of prochiral precursors, leading to high enantiomeric excess of ADCA . This method is advantageous due to its selectivity and mild reaction conditions.

- Chemical Synthesis : Traditional synthetic routes often involve multiple steps including bromination, protection, substitution reactions, and hydrolysis. A recent patent describes a four-step synthesis that improves yield and reduces waste compared to older methods that utilized hazardous reagents like potassium cyanide .

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Enzymatic Asymmetrization | High selectivity, mild conditions | Limited substrate scope |

| Traditional Chemical Synthesis | Higher yields possible | Use of toxic reagents, multi-step process |

Pharmaceutical Applications

ADCA is primarily recognized as an important pharmaceutical intermediate. Its applications include:

- Inhibitors of Ethylene Formation : ADCA has been shown to inhibit the ethylene-forming enzyme (EFE), which plays a crucial role in plant growth regulation. This property makes it valuable for agricultural applications, particularly in controlling plant development processes such as flowering and fruit ripening .

- Building Blocks for Peptides : As a geminally substituted amino acid, ADCA can serve as a building block in peptide synthesis. Its unique structure imparts conformational restrictions that enhance the stability and resistance of peptides to enzymatic degradation .

Agricultural Applications

The physiological effects of ADCA extend beyond pharmaceuticals into agriculture:

- Plant Growth Regulators : Due to its ability to inhibit EFE, ADCA has potential as a plant growth regulator. Research indicates that compounds like ADCA can effectively control the timing of flowering and fruit ripening, which is critical for agricultural productivity .

Recent Research Findings

Recent studies have focused on optimizing the synthesis and expanding the applications of ADCA:

- Enhanced Synthesis Techniques : Research has demonstrated improved methods for synthesizing ADCA with higher yields and purity using less hazardous chemicals .

- Physiological Studies : Investigations into the physiological effects of ADCA on various plant species have shown promising results in regulating growth and development under different environmental conditions .

Case Study 1: Inhibition of Ethylene Production

A study highlighted the effectiveness of ADCA in reducing ethylene production in tomato plants, which led to delayed ripening and extended shelf life . This application could significantly impact post-harvest management in agriculture.

Case Study 2: Peptide Design

In peptide synthesis, researchers incorporated ADCA into cyclic peptides to assess its impact on stability against proteolytic enzymes. The resulting peptides exhibited enhanced resistance compared to traditional amino acids .

Mechanism of Action

The mechanism of action of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as amino acid processing enzymes. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

Table 2: Functional Roles and Research Findings

Key Insights :

- Enzyme Interactions : ACC deaminase, which cleaves ACC to α-ketobutyrate and ammonia, shows reduced activity toward dimethyl or halogenated analogs due to steric/electronic mismatches .

- Metabolic Stability : Methyl groups may enhance metabolic stability compared to ACC, which is rapidly conjugated (e.g., malonylated) in plants .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic cyclic amino acid that plays a significant role in plant biology as a precursor to ethylene, a vital plant hormone. Its unique structural properties and biological functions have drawn considerable attention in both biochemical and agricultural research.

Molecular Formula: CHNO\

Molecular Weight: 115.13 g/mol

CAS Number: 1314964-35-6

IUPAC Name: this compound

The compound features a cyclopropane ring with two methyl groups attached to the second carbon, an amino group at the first carbon, and a carboxylic acid functional group. This structure not only influences its reactivity but also its interactions with biological molecules.

The biological activity of ACC primarily involves its interaction with enzymes and receptors. The cyclopropane ring facilitates binding to active sites on enzymes, while the amino and carboxyl groups enable hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, influencing various biochemical pathways.

Ethylene Biosynthesis

ACC is synthesized in plants as the immediate precursor to ethylene through the action of the enzyme ACC synthase. This process is crucial for various physiological responses in plants, including fruit ripening, leaf abscission, and stress responses. The ethylene produced from ACC can induce significant changes in plant growth and development.

Inhibition of Enzyme Activity

Research has indicated that ACC can inhibit certain amino acid processing enzymes. This inhibition may be attributed to its unique structural characteristics that allow it to bind effectively to these enzymes, thus altering their activity. Such properties make ACC a subject of interest for designing peptide inhibitors with enhanced stability against enzymatic degradation.

Case Studies

- Ethylene Production in Plants:

- Enzyme Interaction:

- Synthesis and Applications:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 1314964-35-6 |

| IUPAC Name | This compound |

| Biological Activity | Effect |

|---|---|

| Ethylene Production | Induces fruit ripening |

| Enzyme Inhibition | Alters amino acid metabolism |

Q & A

Q. What are the common synthetic routes for 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation of γ-substituted amino acid derivatives or alkene precursors. For example:

- Alkylation of glycine equivalents : React glycine derivatives with 1,2-electrophiles under basic conditions (e.g., NaH or LDA), followed by intramolecular cyclization .

- Cyclopropanation with diazo compounds : Use dimethyl diazomalonate in the presence of transition metal catalysts (e.g., Rh(II)) to generate carbene intermediates, which insert into alkenes. Optimize temperature (0–25°C) and solvent polarity (e.g., DCM or THF) to minimize side reactions .

- Key factors : Yield depends on steric hindrance from dimethyl groups; lower temperatures (≤15°C) improve selectivity for the cyclopropane ring .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm cyclopropane ring geometry (e.g., coupling constants ) and dimethyl substituents (singlet for equivalent methyl groups) .

- HPLC-MS : Employ reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) for purity assessment. Monitor [M+H]+ ions (expected m/z ~172) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in enzyme co-crystals .

Q. What is the biological role of cyclopropane-containing amino acids in plant systems?

- Methodological Answer :

- Ethylene biosynthesis : 1-Aminocyclopropane-1-carboxylic acid (ACC) is a direct precursor of ethylene. The dimethyl analog may act as a competitive inhibitor of ACC oxidase. Test activity via gas chromatography to measure ethylene suppression in plant tissues .

- Enzyme-substrate interactions : Use fluorescence polarization assays to study binding affinity with ACC deaminase. The dimethyl group enhances rigidity, potentially increasing values compared to ACC .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .

- Storage : Keep in airtight containers at 2–8°C; desiccate to prevent hydrolysis of the carboxylic acid group .

- Waste disposal : Neutralize with 1M NaOH before incineration to avoid releasing toxic byproducts (e.g., NO) .

Advanced Research Questions

Q. How does the dimethyl substituent affect enzyme inhibition compared to other cyclopropane analogs?

- Methodological Answer :

- Kinetic assays : Compare values for ACC deaminase inhibition using:

- Wild-type ACC () .

- Dimethyl analog (predicted due to steric hindrance) .

- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to visualize clashes between dimethyl groups and active-site residues (e.g., Tyr153 in ACC deaminase) .

Q. What strategies resolve contradictory data on the compound’s antimicrobial activity?

- Methodological Answer :

- Comparative studies : Test activity against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) bacteria. The carboxylic acid group may enhance permeability in Gram-negative strains .

- Synergistic assays : Combine with β-lactam antibiotics to assess potentiation effects. Use checkerboard microdilution to calculate fractional inhibitory concentration (FIC) indices .

Q. How can isotopic labeling (e.g., , ) elucidate metabolic pathways?

- Methodological Answer :

- Deuterium labeling : Synthesize 1-Amino-2,2-dimethylcyclopropane-1-carboxylic- acid via reductive deuteration of alkene precursors (e.g., using D and Pd/C). Confirm labeling efficiency via -NMR .

- Tracing studies : Feed labeled compound to plant cell cultures and track incorporation into ethylene using GC-MS with selected ion monitoring (SIM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.